molecular formula C6H12N4O B8772008 4,5-Diamino-3-methyl-1H-pyrazole-1-ethanol CAS No. 132026-22-3

4,5-Diamino-3-methyl-1H-pyrazole-1-ethanol

Cat. No. B8772008
M. Wt: 156.19 g/mol
InChI Key: QBOQGVXXIUOJRM-UHFFFAOYSA-N
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Patent
US05008263

Procedure details

5-Amino-1-(2-hydroxyethyl)-3-methyl-4-nitrosopyrazole (0.9 g, 5.3 mmole) was dissolved in a mixture of ethanol (40 ml) and dichloromethane (40 ml) and hydrogenated over 10% Pd/C (0.1 g) at 20 p.s.i. and 20° C. for 2 hours. The catalyst was filtered onto Arbocel and the solvent removed under reduced pressure yielding the title compound as a foam (800 mg, 97%).
Name
5-Amino-1-(2-hydroxyethyl)-3-methyl-4-nitrosopyrazole
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][CH2:8][OH:9])[N:5]=[C:4]([CH3:10])[C:3]=1[N:11]=O>C(O)C.ClCCl.[Pd]>[NH2:11][C:3]1[C:4]([CH3:10])=[N:5][N:6]([CH2:7][CH2:8][OH:9])[C:2]=1[NH2:1]

Inputs

Step One
Name
5-Amino-1-(2-hydroxyethyl)-3-methyl-4-nitrosopyrazole
Quantity
0.9 g
Type
reactant
Smiles
NC1=C(C(=NN1CCO)C)N=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered onto Arbocel
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=NN(C1N)CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.